molecular formula C19H23NO3 B1245101 (+)-Bractazonine

(+)-Bractazonine

Cat. No. B1245101
M. Wt: 313.4 g/mol
InChI Key: MBLGPHJTZBIIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Bractazonine is a natural product found in Papaver bracteatum with data available.

Scientific Research Applications

Isolation and Structure

(+)-Bractazonine is a dibenz[d,f]azonine alkaloid isolated from Papaver bracteatum, as shown in studies by Theuns et al. (1984). They discussed its biosynthesis from thebaine and confirmed its structure through synthesis. Another compound, neodihydrothebaine, was also identified alongside (+)-Bractazonine in this research (Theuns, Lenting, Salemink, Tanaka, Shibata, Itô, Lousberg, 1984).

Biomimetic Synthesis

Biomimetic synthesis of (+)-Bractazonine from thebaine has been demonstrated. Theuns et al. (1984) detailed a process involving photochemical irradiation of thebaine, which parallels the proposed biosynthesis of these alkaloids in Papaver bracteatum (Theuns, Vos, Brauw, Salemink, 1984).

Synthetic Pathways

Chen et al. (2003) described a synthetic route for (+)-Bractazonine. They treated 5-trimethylsilylthebaine with L-Selectride, leading to a rearrangement and efficient synthesis of (+)-Bractazonine. This study provides insights into the migratory aptitude of phenyl groups over alkyl groups in such synthetic processes (Chen, Wu, Bernard, Metcalf, Deschamps, Flippen-Anderson, MacKerell, Coop, 2003).

properties

Product Name

(+)-Bractazonine

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

4,15-dimethoxy-10-methyl-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol

InChI

InChI=1S/C19H23NO3/c1-20-10-8-13-4-7-17(23-3)19(21)18(13)16-6-5-15(22-2)12-14(16)9-11-20/h4-7,12,21H,8-11H2,1-3H3

InChI Key

MBLGPHJTZBIIBC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C3=C(CC1)C=C(C=C3)OC)C(=C(C=C2)OC)O

synonyms

(+)-bractazonine
bractazonine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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